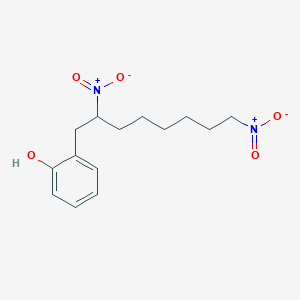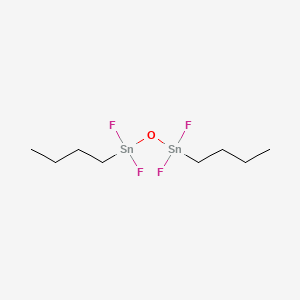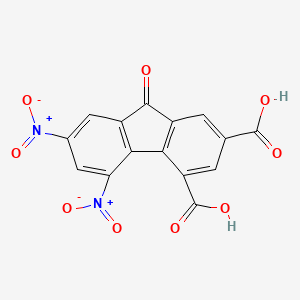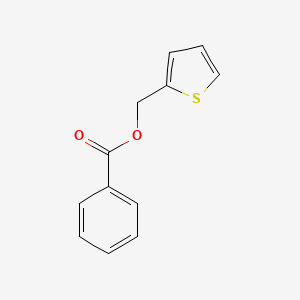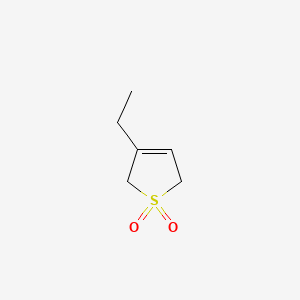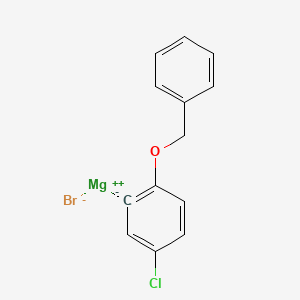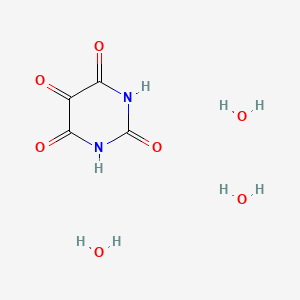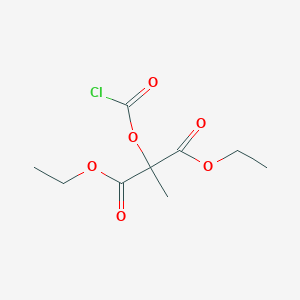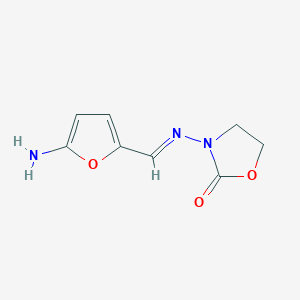
2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- is a chemical compound that belongs to the oxazolidinone class This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- can be achieved through several methods. One common approach involves the reaction of urea with ethanolamine under microwave irradiation. This method utilizes a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the formation of the oxazolidinone ring . Another method involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .
Industrial Production Methods
Industrial production of 2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- typically involves large-scale synthesis using efficient and cost-effective methods. The combination of a binuclear tridentate copper (I) complex and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) provides a catalytic system for the synthesis of a wide range of oxazolidinones from various propargylic amines and carbon dioxide under mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- involves its interaction with specific molecular targets and pathways. In the case of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction . This mechanism is similar to that of other oxazolidinone antibiotics, such as linezolid .
Vergleich Mit ähnlichen Verbindungen
2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- can be compared with other similar compounds, such as:
3-Amino-2-oxazolidinone: A metabolite of furazolidone, known for its antibacterial properties.
3-Amino-5-morpholinomethyl-2-oxazolidone: A metabolite of furaltadone, used as an antibacterial agent.
The uniqueness of 2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- lies in its specific structure and the presence of the 5-aminofurfurylidene group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
13641-84-4 |
|---|---|
Molekularformel |
C8H9N3O3 |
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
3-[(E)-(5-aminofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H9N3O3/c9-7-2-1-6(14-7)5-10-11-3-4-13-8(11)12/h1-2,5H,3-4,9H2/b10-5+ |
InChI-Schlüssel |
SHZQPZHRROVVMS-BJMVGYQFSA-N |
Isomerische SMILES |
C1COC(=O)N1/N=C/C2=CC=C(O2)N |
Kanonische SMILES |
C1COC(=O)N1N=CC2=CC=C(O2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


